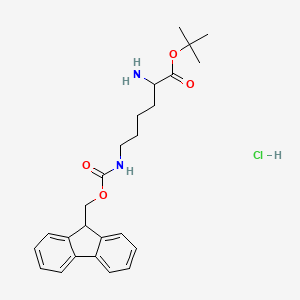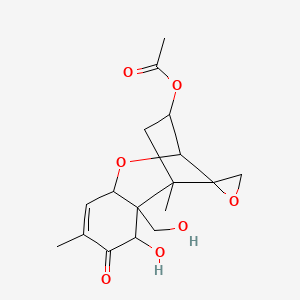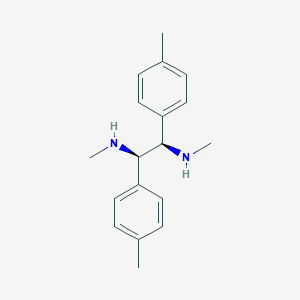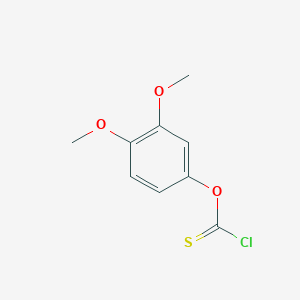
3,4-Dimethoxyphenyl chlorothioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyphenyl chlorothioformate is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups at the 3 and 4 positions, and a chlorothioformate group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl chlorothioformate typically involves the reaction of 3,4-dimethoxyphenol with thionyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorothioformate group. The general reaction scheme is as follows:
Step 1: 3,4-Dimethoxyphenol is reacted with thionyl chloride (SOCl2) to form 3,4-dimethoxyphenyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethoxyphenol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 3,4-dimethoxyphenyl derivatives with various functional groups.
Oxidation: Products include 3,4-dimethoxyphenyl sulfoxides and sulfones.
Reduction: Products include 3,4-dimethoxyphenyl thiols.
Applications De Recherche Scientifique
3,4-Dimethoxyphenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A derivative of phenylacetic acid with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxybenzaldehyde: A benzaldehyde derivative with methoxy groups at the 3 and 4 positions.
Uniqueness
3,4-Dimethoxyphenyl chlorothioformate is unique due to the presence of the chlorothioformate group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Propriétés
Formule moléculaire |
C9H9ClO3S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
O-(3,4-dimethoxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C9H9ClO3S/c1-11-7-4-3-6(13-9(10)14)5-8(7)12-2/h3-5H,1-2H3 |
Clé InChI |
VSKVYLCVMMKSTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC(=S)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B13389839.png)
![1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13389843.png)
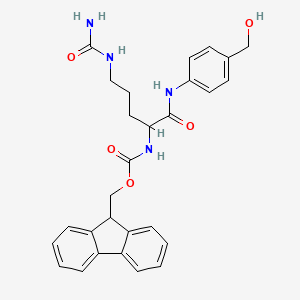
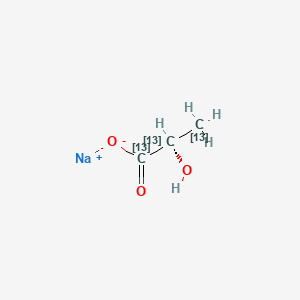

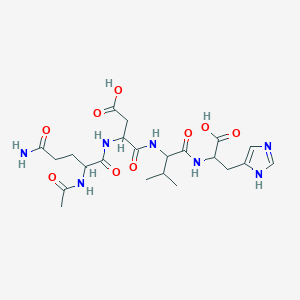
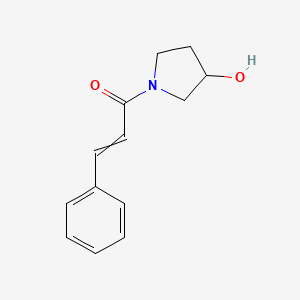

![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
